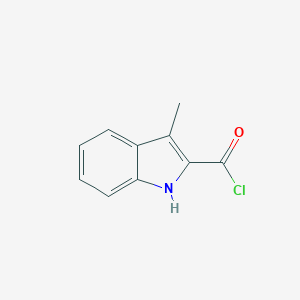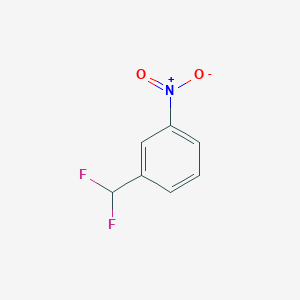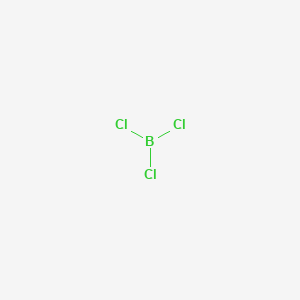
6-Methoxy-2-naphthaleneboronic acid
概述
描述
6-Methoxy-2-naphthaleneboronic acid is an organic compound with the molecular formula C11H11BO3. It is a derivative of naphthalene, where a boronic acid group is attached to the second position and a methoxy group is attached to the sixth position of the naphthalene ring. This compound is known for its utility in various organic synthesis reactions, particularly in the Suzuki-Miyaura coupling reaction .
作用机制
Target of Action
6-Methoxy-2-naphthaleneboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants in these chemical reactions, which include Suzuki-Miyaura coupling, enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .
Mode of Action
The compound interacts with its targets through chemical reactions. For example, in Suzuki-Miyaura coupling, it reacts with an organohalide in the presence of a base and a palladium catalyst to form a biaryl . In copper-catalyzed trifluoromethylation, it reacts with a trifluoromethylating reagent in the presence of a copper catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific reactions it is involved in. For instance, in the synthesis of aryl ketones, it can contribute to the formation of key intermediates in various biochemical pathways .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its role as a reactant in chemical reactions. It contributes to the formation of various chemical products, which can have diverse effects depending on their nature .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of catalysts . It should be stored in an inert atmosphere at room temperature .
生化分析
Biochemical Properties
It is known to be used in Suzuki-Miyaura coupling, enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-naphthaleneboronic acid typically involves the following steps:
Bromination: The starting material, 6-methoxy-2-naphthol, is brominated to form 6-bromo-2-methoxynaphthalene.
Lithiation: The brominated compound is then treated with a strong base such as sec-butyllithium to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is reacted with a boron source, such as triisopropyl borate, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure efficient conversion and minimal by-products .
化学反应分析
Types of Reactions: 6-Methoxy-2-naphthaleneboronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives
Oxidative Coupling: The compound can undergo oxidative coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidative Coupling: Copper catalysts and oxidizing agents such as oxygen or air are typically employed.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidative Coupling: Biaryl compounds.
科学研究应用
6-Methoxy-2-naphthaleneboronic acid has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and biologically active molecules.
Material Science: It is employed in the synthesis of organic materials with specific electronic and optical properties.
相似化合物的比较
- 6-Methoxy-2-naphthylboronic acid
- 6-Methoxynaphthalene-2-boronic acid
- 2-Naphthylboronic acid
Comparison: 6-Methoxy-2-naphthaleneboronic acid is unique due to the presence of both a methoxy group and a boronic acid group on the naphthalene ring. This combination allows for specific reactivity in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. Similar compounds, such as 2-naphthylboronic acid, lack the methoxy group, which can influence their reactivity and applications .
属性
IUPAC Name |
(6-methoxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFAVYWCPSMLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405140 | |
| Record name | 6-Methoxy-2-naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156641-98-4 | |
| Record name | 6-Methoxy-2-naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2-naphthaleneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)




![1-(4-trans-Propylcyclohexyl)-4-[4(4-propyloxyphenyl)ethinyl]-benzol](/img/structure/B46264.png)




